molecular formula C10H6O4 B128704 Furil CAS No. 492-94-4

Furil

Cat. No.: B128704
CAS No.: 492-94-4
M. Wt: 190.15 g/mol
InChI Key: SXPUVBFQXJHYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Preparation Methods

Furil can be synthesized through various methods. One common synthetic route involves the oxidation of furoin, which is derived from furfural. The reaction typically uses oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . Industrial production methods may involve catalytic processes to ensure higher yields and purity .

Chemical Reactions Analysis

Furil undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, potassium permanganate, ammonium acetate, and primary amines. The major products formed from these reactions include hydrofuroin, imidazole derivatives, and Schiff bases .

Comparison with Similar Compounds

Furil can be compared with other diketones, such as benzil. Both compounds undergo similar types of reactions, such as oxidation and reduction. this compound’s unique structure, with its furan rings, imparts distinct chemical properties and reactivity . Similar compounds to this compound include benzil, furoin, and other furan-based diketones .

This compound’s distinct structure and reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1,2-bis(furan-2-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPUVBFQXJHYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049413
Record name alpha-Furil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-94-4
Record name Furil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Furil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanedione, 1,2-di-2-furanyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Furil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-furil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-FURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AFE4C3P1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furil
Reactant of Route 2
Reactant of Route 2
Furil
Reactant of Route 3
Reactant of Route 3
Furil
Reactant of Route 4
Reactant of Route 4
Furil
Reactant of Route 5
Furil
Reactant of Route 6
Furil
Customer
Q & A

Q1: What is the molecular formula and weight of furil?

A1: this compound has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol. [, , ]

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic spectroscopic signals in various techniques. * IR spectroscopy: The presence of carbonyl groups is confirmed by strong absorption bands around 1660-1680 cm-1. [, ]* NMR spectroscopy: this compound displays distinct signals in both 1H and 13C NMR spectra, allowing for structural elucidation and confirmation. [, ] * Mass spectrometry: this compound shows a characteristic molecular ion peak (M+) corresponding to its molecular weight. [, ]

Q3: Are there any notable material compatibility concerns with this compound?

A3: Specific material compatibility information for this compound is limited in the provided research.

Q4: Does this compound exhibit catalytic activity?

A5: While not inherently a catalyst, this compound serves as a precursor for ligands used in the development of various catalysts. For instance, this compound-derived ligands have been utilized in the synthesis of dioxomolybdenum(VI) complexes, which are known for their relevance in oxygen transfer reactions. []

Q5: What are the applications of this compound in organic synthesis?

A6: this compound plays a crucial role in organic synthesis as a versatile building block. Its reactivity stems from the presence of two electrophilic carbonyl groups, allowing for diverse transformations such as:* Benzoin condensation: this compound can undergo benzoin condensation in the presence of a suitable catalyst, such as thiamine (vitamin B1), to form furoin. [, , ] * Oxidation: Furoin, the product of benzoin condensation, can be further oxidized to this compound using oxidants like CuSO4-pyridine. [, ] * Imidazole synthesis: this compound reacts with ammonium acetate to form 2,4,5-tri(furan-2-yl)-1H-imidazole, a compound containing both furan and imidazole rings. []

Q6: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a significant role in understanding this compound's properties and reactivity. Density functional theory (DFT) calculations have been employed to:* Study conformational preferences: DFT calculations have elucidated the conformational landscape of this compound, revealing the presence of multiple conformers with varying energies and geometries. [, ]* Investigate photoisomerization: DFT calculations have provided insights into the photoisomerization of this compound, a process where the molecule undergoes a structural change upon light absorption. []

Q7: How do structural modifications of this compound impact its activity?

A8: Structural modifications of this compound can significantly influence its reactivity and biological activity. For example:* Introduction of substituents: Adding substituents to the furan rings can alter the electron density of the molecule, affecting its reactivity in various chemical reactions. [] * Formation of derivatives: Converting this compound into derivatives like furoin, this compound dioxime, or incorporating it into macrocyclic structures can lead to compounds with distinct properties and applications. [, , , ]

Q8: What are the common formulation strategies for this compound and its derivatives?

A9: Formulation strategies for this compound and its derivatives depend on the specific application. For instance:* Solid-state polymerization: this compound can be polymerized in the solid state by reaction with AsF5, resulting in a polymeric material with potential applications in materials science. []* Incorporation into electrodes: this compound has been utilized as a neutral carrier in the development of PVC membrane electrodes for the selective detection of Al3+ ions. []

Q9: What analytical methods are used to characterize and quantify this compound?

A10: A variety of analytical techniques are employed to characterize and quantify this compound, including:* Spectroscopic methods: IR, NMR, and UV-Vis spectroscopy are routinely used to confirm the identity and purity of this compound. [, , ]* Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are used to analyze this compound in complex mixtures. [, ] * Electrochemical techniques: Electrochemical methods, such as cyclic voltammetry, have been utilized to study the reduction behavior of this compound and its derivatives. []

Q10: Are there any known toxicological concerns with this compound?

A11: While limited toxicological data is available for this compound itself, some research suggests potential cytotoxicity of certain this compound derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.